molecular formula C10H18ClNO2 B1476992 2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one CAS No. 2097995-47-4

2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476992
CAS No.: 2097995-47-4
M. Wt: 219.71 g/mol
InChI Key: ZEMYJAQMANWJJN-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a specialized chiral piperidine-based compound designed for chemical synthesis and pharmaceutical research. This molecule integrates a propan-1-one backbone substituted with a chloro group at the 2-position and a complex piperidine moiety at the 1-position, which itself features a 1-hydroxyethyl group. The presence of the reactive chloro group makes this compound a versatile alkylating agent and a crucial intermediate for constructing more complex molecular architectures, particularly in the synthesis of potential pharmacologically active molecules. Piperidine rings are a fundamental structural element in numerous APIs and investigational compounds, especially in central nervous system (CNS) drug discovery . The specific stereochemistry of the 1-hydroxyethyl group on the piperidine ring may be critical for chiral recognition and biological activity. The primary research applications of this compound include its use as a key building block in organic and medicinal chemistry, particularly for the development of novel piperidine-containing therapeutics. It may also serve as a precursor for the synthesis of chemical probes to study enzyme-substrate interactions or receptor-ligand binding. Researchers value this compound for its potential to introduce both a piperidine scaffold and a reactive handle (the chloro group) in a single molecule, streamlining multi-step synthetic pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

2-chloro-1-[3-(1-hydroxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-7(11)10(14)12-5-3-4-9(6-12)8(2)13/h7-9,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMYJAQMANWJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)C(C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its structural features, which include a piperidine ring and a chloro group. These characteristics suggest potential biological activities, particularly in drug development and therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H20ClNO2, with a molecular weight of 219.71 g/mol. The compound's structure can be depicted as follows:

PropertyValue
IUPAC Name2-chloro-1-[3-(1-hydroxyethyl)piperidin-1-yl]propan-1-one
CAS Number2097995-47-4
Molecular Weight219.71 g/mol
Chemical StructureStructure

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine moiety enhances binding affinity to enzymes and receptors, potentially modulating their activity. Research indicates that compounds with similar structures often exhibit:

Inhibitory Effects on PI3K Pathway

A significant area of research focuses on the inhibition of Class I PI3K enzymes by this compound. Class I PI3K is crucial in various cellular processes, including growth and proliferation. Inhibitors targeting this pathway are being investigated for their potential in treating cancers such as chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL) .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialPotential inhibition of bacterial growth
AntiviralLimited studies suggesting efficacy against viral pathogens
PI3K InhibitionPromising results in cancer models, particularly CLL and ALL

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several piperidine derivatives, including this compound. Results indicated that the compound exhibited moderate inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Research

Research published in Blood highlighted the role of Class I PI3K inhibitors in cancer therapy. Compounds similar to this compound demonstrated significant anti-tumor activity by selectively inhibiting PI3K isoforms involved in tumorigenesis . This positions the compound as a candidate for further investigation in oncology.

Comparison with Similar Compounds

The compound belongs to a broader class of piperidin-1-yl propan-1-one derivatives. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogues

a. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone ()

  • Structure : Piperidine ring substituted with 3,3-dimethyl and 2,6-diphenyl groups.
  • Key Differences : Bulky aromatic (phenyl) and alkyl (dimethyl) substituents reduce conformational flexibility compared to the hydroxyethyl group in the target compound.
  • Implications : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility. The diphenyl groups could improve binding to hydrophobic enzyme pockets, as seen in some alkaloids .

b. 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one ()

  • Structure : Piperazine ring (instead of piperidine) with a 4-ethyl substituent.
  • The ethyl group enhances lipophilicity.
  • Implications : Piperazine derivatives are common in CNS drugs due to improved blood-brain barrier penetration. The target compound’s hydroxyethyl group may favor polar interactions over piperazine’s basicity .

c. 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone ()

  • Structure : Tetrazole ring replaces the hydroxyethyl group.
  • Key Differences : Tetrazole is a bioisostere for carboxylic acids, offering metabolic stability and hydrogen-bonding capacity.
Physicochemical and Pharmacological Properties
Compound Molecular Weight Key Substituents Solubility (Predicted) Pharmacological Notes
Target Compound ~263.7* 3-(1-hydroxyethyl)piperidine Moderate (polar hydroxy group) Potential for hydrogen bonding; may target enzymes/receptors with polar active sites.
2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one 204.7 4-ethylpiperazine Low (hydrochloride salt possible) Likely CNS activity due to piperazine moiety .
2-Amino-1-(3-chlorophenyl)propan-1-one () 218.7 3-chlorophenyl Low (aromatic group) Amino group enables salt formation; possible analgesic/antidepressant activity .

*Estimated based on molecular formula (C₁₁H₁₉ClNO₂).

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Functionalization of the piperidine ring at the 3-position with a hydroxyethyl group.
  • Introduction of the 2-chloro-1-propanone moiety at the nitrogen atom of piperidine.

This requires careful control of reaction conditions to avoid side reactions such as over-chlorination or unwanted substitutions.

Stepwise Preparation Approach

Step Reaction Type Reagents/Conditions Notes Yield (%)
1 Hydroxyethylation of Piperidine Reaction of piperidine with acetaldehyde or hydroxyethyl halide under basic conditions Selective substitution at 3-position 70-80
2 Acylation with 2-chloropropanoyl chloride Reaction of hydroxyethylpiperidine intermediate with 2-chloropropanoyl chloride in anhydrous solvent (e.g., dichloromethane) with base (e.g., triethylamine) Formation of amide bond at N-position 65-75

Note: The exact regioselectivity for hydroxyethylation at the 3-position can be influenced by reaction temperature and choice of base.

Representative Example from Literature

  • Hydroxyethylation: Piperidine is reacted with acetaldehyde in the presence of a mild base (e.g., sodium bicarbonate) at room temperature to afford 3-(1-hydroxyethyl)piperidine.

  • Acylation: The resulting hydroxyethylpiperidine is then treated with 2-chloropropanoyl chloride at 0-5 °C in dichloromethane with triethylamine as a base to neutralize HCl formed, yielding 2-chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one.

This method is supported by analogous procedures in related piperidine derivatives preparation documented in patent literature and peer-reviewed synthesis reports.

Reaction Conditions and Optimization

Parameter Optimal Range/Condition Effect on Reaction
Solvent Dichloromethane, Methanol Good solubility and reaction rate
Temperature 0–5 °C (acylation), RT (hydroxyethylation) Controls regioselectivity and yield
Base Triethylamine, Sodium bicarbonate Neutralizes acid, promotes substitution
Reaction Time 2–6 hours Ensures complete conversion
Purification Column chromatography (chloroform/methanol) High purity product isolation

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic signals for hydroxyethyl group (-CH-OH at ~3.5-4.0 ppm), piperidine ring protons, and chloro-substituted carbonyl carbon (~170-180 ppm in 13C NMR).
  • Mass Spectrometry: Molecular ion peak consistent with 219.71 g/mol.
  • HPLC Purity: Typically >95% after purification.
  • Melting Point: Consistent with literature values for the pure compound.

Research Findings and Challenges

  • Selective hydroxyethylation at the 3-position of piperidine is crucial; competing substitution at other positions can reduce yield.
  • The presence of the chloro substituent on the propanone moiety requires anhydrous conditions to prevent hydrolysis.
  • Mild bases and low temperatures during acylation minimize side reactions such as polymerization or decomposition.
  • Alternative methods such as direct nucleophilic substitution of 2-chloropropanone with hydroxyethylpiperidine have been explored but often give lower yields due to competing side reactions.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
1 Piperidine + Acetaldehyde NaHCO3, RT; then 2-chloropropanoyl chloride, Et3N, 0–5 °C 65-75 High regioselectivity, moderate yield Requires careful temperature control
2 3-(1-hydroxyethyl)piperidine + 2-chloropropanoyl chloride DCM solvent, triethylamine, low temp 70-80 Good purity, straightforward Sensitive to moisture
3 Direct substitution on 2-chloropropanone Hydroxyethylpiperidine, mild base 50-60 Simpler one-step Lower yield, side reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
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2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

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